
3-(2-chloroethyl)-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chloroethyl)-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine is a synthetic organophosphorus compound It is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it a deuterated compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloroethyl)-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroethylamine and deuterated ethylamine.
Formation of Intermediate: The starting materials undergo a series of reactions, including chlorination and cyclization, to form an intermediate compound.
Cyclization and Phosphorylation: The intermediate is then subjected to cyclization and phosphorylation reactions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification: Employing purification techniques such as distillation, crystallization, and chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-chloroethyl)-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering its oxidation state and chemical structure.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, amines, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide and potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride and lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the phosphorus atom.
Applications De Recherche Scientifique
3-(2-chloroethyl)-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(2-chloroethyl)-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, leading to changes in cellular processes. The presence of deuterium atoms may also influence its metabolic stability and pharmacokinetics.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(2-chloroethyl)phosphate: A related compound used as a flame retardant and plasticizer.
2-chloroethylamine: A precursor in the synthesis of various organophosphorus compounds.
Deuterated Ethylamine: A deuterated analogue used in the synthesis of deuterated compounds.
Uniqueness
The uniqueness of 3-(2-chloroethyl)-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine lies in its deuterium content, which can enhance its stability and alter its chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C7H15Cl2N2O2P |
|---|---|
Poids moléculaire |
265.11 g/mol |
Nom IUPAC |
3-(2-chloroethyl)-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C7H15Cl2N2O2P/c8-2-4-10-14(12)11(6-3-9)5-1-7-13-14/h1-7H2,(H,10,12)/i2D2,4D2 |
Clé InChI |
HOMGKSMUEGBAAB-BYUTVXSXSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])([2H])Cl)NP1(=O)N(CCCO1)CCCl |
SMILES canonique |
C1CN(P(=O)(OC1)NCCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2R)-N-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-2-methyl-2-phenylcyclopropane-1-carboxamide](/img/structure/B12371026.png)
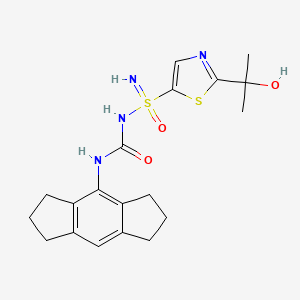
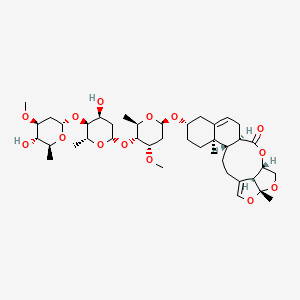
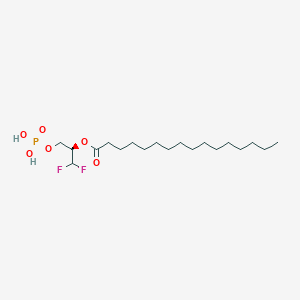

![Benzenesulfonic acid, 5-[(2,4-dinitrophenyl)amino]-2-(phenylamino)-,monosodium salt](/img/structure/B12371058.png)
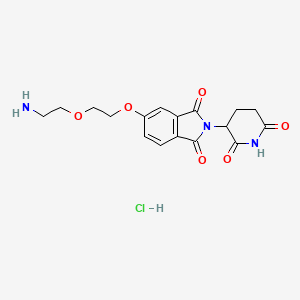
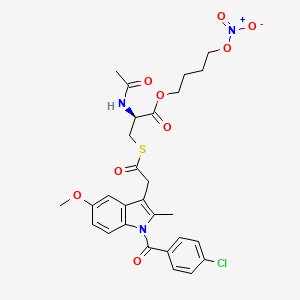
![(1R,6R,9S,12S,15S,18S,21S,27S,30R,33S,36S,42S,45S,50R)-50-[(2-aminoacetyl)amino]-18,21-bis(2-amino-2-oxoethyl)-15-(3-amino-3-oxopropyl)-9-[(2S)-butan-2-yl]-45-(hydroxymethyl)-12,42-bis(1H-imidazol-4-ylmethyl)-27,33-dimethyl-8,11,14,17,20,23,26,29,32,35,41,44,47,49-tetradecaoxo-3,4,52,53-tetrathia-7,10,13,16,19,22,25,28,31,34,40,43,46,48-tetradecazatricyclo[28.17.7.036,40]tetrapentacontane-6-carboxamide](/img/structure/B12371095.png)
![3-[(2S,3R,4S,5R,6R)-3-[(3S,4S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one](/img/structure/B12371096.png)


![[(3R,4aR,5S,6R,6aR,10R,10aS,10bR)-5-hydroxy-4a,6a,7,10b-tetramethyl-2'-oxo-6-(pyridine-3-carbonyloxy)spiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-10-yl] pyridine-3-carboxylate](/img/structure/B12371117.png)
![4-amino-N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]imidazo[1,5-a]quinoxaline-8-carboxamide](/img/structure/B12371121.png)
